molecular formula C3H6N2O3 B3053723 (N-Hydroxycarbamimidoyl)-acetic acid CAS No. 55654-11-0

(N-Hydroxycarbamimidoyl)-acetic acid

Cat. No. B3053723
CAS RN: 55654-11-0
M. Wt: 118.09 g/mol
InChI Key: UDQWXDVKWGIDIR-UHFFFAOYSA-N
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Description

(N-Hydroxycarbamimidoyl)-acetic acid, also known as N-Hydroxyguanidineacetic acid, is a chemical compound with the molecular formula C3H6N4O3. It is a white crystalline powder that is soluble in water and has a melting point of 220-223°C. This compound has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (N-Hydroxycarbamimidoyl)-acetic acid is not fully understood. However, it is believed to work by binding to metal ions and forming stable complexes. This can prevent the metal ions from causing damage to cells and tissues.
Biochemical and Physiological Effects
(N-Hydroxycarbamimidoyl)-acetic acid has been shown to have antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells. Additionally, it has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using (N-Hydroxycarbamimidoyl)-acetic acid in lab experiments is its high affinity for copper ions. This makes it a useful tool for studying copper-associated diseases. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several potential future directions for research on (N-Hydroxycarbamimidoyl)-acetic acid. One area of interest is its potential use as a therapeutic agent for copper-associated diseases. Further studies are needed to determine its efficacy and safety in vivo. Additionally, research on its antioxidant and anti-inflammatory properties could lead to its use in the treatment of other diseases. Finally, there is a need for further development of synthesis methods to improve the availability of this compound for research purposes.
Conclusion
(N-Hydroxycarbamimidoyl)-acetic acid is a promising compound with potential applications in various scientific fields. Its high affinity for copper ions and antioxidant properties make it a useful tool for studying copper-associated diseases and oxidative stress. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

(N-Hydroxycarbamimidoyl)-acetic acid has been studied for its potential application in various scientific fields. One area of research is its use as a chelating agent for metal ions. It has been found to have a high affinity for copper ions, making it a potential agent for the treatment of copper-associated diseases such as Wilson's disease.

properties

IUPAC Name

3-amino-3-hydroxyiminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQWXDVKWGIDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402207
Record name (N-Hydroxycarbamimidoyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-hydroxyiminopropanoic acid

CAS RN

55654-11-0
Record name (N-Hydroxycarbamimidoyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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